(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole core .
- Substituents such as methoxy groups and a carboxamide moiety .
- The molecular formula is C20H19N3O4S with a molecular weight of approximately 429.5 g/mol.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects.
Anticancer Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves:
- Induction of apoptosis in tumor cells.
- Inhibition of specific signaling pathways related to cell proliferation.
A study demonstrated that derivatives similar to this compound showed cytotoxicity against solid tumor cell lines, with varying effects on cytokine release (IL-6 and TNF-α) depending on the cancer type used .
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. Its efficacy is often measured by its ability to inhibit pro-inflammatory cytokines and enzymes such as:
- 5-lipoxygenase (LO) : Compounds demonstrated IC50 values in the sub-micromolar range in both activated neutrophils and cell-free conditions .
Antimicrobial Properties
While the antimicrobial activity of this compound is less pronounced compared to its anticancer and anti-inflammatory properties, some studies have noted limited effectiveness against specific bacterial pathogens . The structure's influence on microbial growth inhibition is an area warranting further investigation.
Research Findings and Case Studies
A selection of relevant studies highlights the biological activities of compounds related to this compound:
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to specific receptors or enzymes , modulating their activity.
- Influencing apoptotic pathways , leading to increased cancer cell death.
- Interfering with inflammatory signaling cascades , reducing overall inflammation.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-25-9-8-23-13-10-16(26-2)17(27-3)11-19(13)30-21(23)22-20(24)18-12-28-14-6-4-5-7-15(14)29-18/h4-7,10-11,18H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIGYCOVCDTFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.